molecular formula C15H17N3O6S2 B10851819 N-hydroxy-2,3-bis(phenylsulfonamido)propanamide

N-hydroxy-2,3-bis(phenylsulfonamido)propanamide

Cat. No.: B10851819
M. Wt: 399.4 g/mol
InChI Key: WBWFDDZAXKMHEG-UHFFFAOYSA-N
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Description

N-hydroxy-2,3-bis(phenylsulfonamido)propanamide is a compound known for its potential applications in medicinal chemistry and biochemistry. This compound is characterized by the presence of hydroxyl and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2,3-bis(phenylsulfonamido)propanamide typically involves the reaction of hydroxylamine with 2,3-bis(phenylsulfonamido)propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2,3-bis(phenylsulfonamido)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-hydroxy-2,3-bis(phenylsulfonamido)propanamide involves its interaction with specific molecular targets, such as matrix metalloproteinases (MMPs). The compound binds to the active site of MMPs, inhibiting their activity and preventing the degradation of extracellular matrix components. This inhibition can modulate various cellular processes, including cell migration, invasion, and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-5-(3-(phenylsulfonamido)phenyl)pent-2-en-4-ynamide
  • N-hydroxy sulfonamides

Uniqueness

N-hydroxy-2,3-bis(phenylsulfonamido)propanamide is unique due to its specific structural features, such as the presence of two phenylsulfonamido groups and a hydroxyl group. These features contribute to its distinct reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C15H17N3O6S2

Molecular Weight

399.4 g/mol

IUPAC Name

2,3-bis(benzenesulfonamido)-N-hydroxypropanamide

InChI

InChI=1S/C15H17N3O6S2/c19-15(17-20)14(18-26(23,24)13-9-5-2-6-10-13)11-16-25(21,22)12-7-3-1-4-8-12/h1-10,14,16,18,20H,11H2,(H,17,19)

InChI Key

WBWFDDZAXKMHEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C(=O)NO)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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